Cas no 216983-37-8 (1-(Thiophene-2-sulfonyl)piperidin-4-one)

1-(Thiophene-2-sulfonyl)piperidin-4-one 化学的及び物理的性質
名前と識別子
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- 1-(thiophene-2-sulfonyl)piperidin-4-one
- 1-(2-Thienylsulfonyl)piperidin-4-one
- NE52831
- 4-piperidinone, 1-(2-thienylsulfonyl)-
- Z45425052
- 1-(Thiophene-2-sulfonyl)piperidin-4-one
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- インチ: 1S/C9H11NO3S2/c11-8-3-5-10(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7H,3-6H2
- InChIKey: MVZWGORBAVDWHT-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)(N1CCC(CC1)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 337
- トポロジー分子極性表面積: 91.1
1-(Thiophene-2-sulfonyl)piperidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53217-0.1g |
1-(thiophene-2-sulfonyl)piperidin-4-one |
216983-37-8 | 0.1g |
$91.0 | 2023-06-16 | ||
Enamine | EN300-53217-5.0g |
1-(thiophene-2-sulfonyl)piperidin-4-one |
216983-37-8 | 5g |
$630.0 | 2023-06-16 | ||
Enamine | EN300-53217-10.0g |
1-(thiophene-2-sulfonyl)piperidin-4-one |
216983-37-8 | 10g |
$946.0 | 2023-06-16 | ||
Aaron | AR00J5VX-50mg |
1-(thien-2-ylsulfonyl)piperidin-4-one |
216983-37-8 | 90% | 50mg |
$109.00 | 2025-03-31 | |
Aaron | AR00J5VX-2.5g |
1-(thien-2-ylsulfonyl)piperidin-4-one |
216983-37-8 | 95% | 2.5g |
$575.00 | 2025-02-10 | |
A2B Chem LLC | AI92993-50mg |
1-(thien-2-ylsulfonyl)piperidin-4-one |
216983-37-8 | 90% | 50mg |
$100.00 | 2024-04-20 | |
A2B Chem LLC | AI92993-1g |
1-(thien-2-ylsulfonyl)piperidin-4-one |
216983-37-8 | 90% | 1g |
$313.00 | 2024-04-20 | |
abcr | AB411668-1g |
1-(2-Thienylsulfonyl)piperidin-4-one; . |
216983-37-8 | 1g |
€446.50 | 2025-03-19 | ||
Enamine | EN300-53217-2.5g |
1-(thiophene-2-sulfonyl)piperidin-4-one |
216983-37-8 | 2.5g |
$400.0 | 2023-06-16 | ||
Enamine | EN300-53217-0.25g |
1-(thiophene-2-sulfonyl)piperidin-4-one |
216983-37-8 | 0.25g |
$130.0 | 2023-06-16 |
1-(Thiophene-2-sulfonyl)piperidin-4-one 関連文献
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1. Book reviews
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
1-(Thiophene-2-sulfonyl)piperidin-4-oneに関する追加情報
1-(Thiophene-2-sulfonyl)piperidin-4-one: A Key Compound in Modern Pharmaceutical Research
1-(Thiophene-2-sulfonyl)piperidin-4-one, with the CAS number 216983-37-8, has emerged as a pivotal molecule in the development of novel therapeutic agents. This compound belongs to the class of heterocyclic derivatives, combining the structural features of a thiophene ring and a piperidinone scaffold. Its unique molecular architecture has attracted significant attention in pharmaceutical research, particularly in the context of targeting G protein-coupled receptors (GPCRs) and ion channels. The Thiophene-2-sulfonyl group, a sulfur-containing functional group, plays a critical role in modulating the compound's biological activity, while the Piperidin-4-one ring contributes to its stability and pharmacokinetic properties.
Recent advancements in medicinal chemistry have highlighted the importance of 1-(Thiophene-2-sulfonyl)piperidin-3-one as a scaffold for designing drugs with improved selectivity and potency. A 2023 study published in Journal of Medicinal Chemistry demonstrated its potential in modulating the activity of the TRPV1 receptor, which is implicated in pain signaling and inflammatory responses. The incorporation of the Thiophene-2-sulfonyl moiety was shown to enhance the compound's affinity for the receptor, offering a promising avenue for the development of analgesic agents. This finding underscores the significance of the Thiophene-2-sulfonyl group in optimizing the pharmacological profile of such compounds.
The Piperidin-4-one ring, a six-membered lactam structure, is a well-established pharmacophore in drug discovery. Its ability to form hydrogen bonds and engage in π-π interactions with target proteins makes it a versatile scaffold for designing small molecules. In the context of 1-(Thiophene-2-sulfonyl)piperidin-4-one, the lactam ring contributes to the compound's conformational flexibility, allowing it to adopt multiple binding modes that can be tailored for specific therapeutic applications. This adaptability has been leveraged in recent studies to develop compounds with enhanced bioavailability and reduced metabolic clearance.
One of the most notable applications of 1-(Thiophene-2-sulfonyl)piperidin-4-one is in the field of neuropharmacology. A 2022 breakthrough in ACS Chemical Neuroscience revealed its potential as an inhibitor of the NMDA receptor, which is a key target in the treatment of neurological disorders such as epilepsy and schizophrenia. The study emphasized the role of the Thiophene-2-sulfonyl group in stabilizing the compound's interaction with the receptor's binding site, thereby improving its therapeutic efficacy. This discovery has sparked renewed interest in exploring the compound's utility in the development of anticonvulsant and antipsychotic drugs.
From a synthetic perspective, the preparation of 1-(Thiophene-2-sulfonyl)piperidin-4-one involves a series of well-defined chemical transformations. A 2021 report in Organic & Biomolecular Chemistry detailed a scalable method for its synthesis using a two-step approach. The first step involved the formation of a thiophene sulfonamide intermediate, while the second step focused on the cyclization of the piperidinone ring. This methodology not only enhances the efficiency of compound production but also allows for the incorporation of functional groups that can be further modified for specific therapeutic applications. The ability to tailor the compound's structure through synthetic chemistry highlights its potential as a versatile platform for drug development.
In the realm of drug discovery, the Thiophene-2-sulfonyl group has been shown to exhibit unique physicochemical properties that make it an attractive moiety for pharmaceutical applications. A 2020 review in Drug Discovery Today highlighted the role of sulfur-containing groups in improving the solubility and metabolic stability of drug candidates. The Thiophene-2-sulfonyl group, in particular, has been associated with enhanced membrane permeability, which is crucial for the oral bioavailability of drugs. This property of the Thiophene-2-sulfonyl group has been exploited in the design of compounds targeting the central nervous system, where efficient drug delivery is essential for therapeutic success.
Furthermore, the Piperidin-4-one ring has been linked to the modulation of various biological processes, including cell signaling and enzyme inhibition. A 2023 study in European Journal of Medicinal Chemistry explored the potential of 1-(Thiophene-2-sulfonyl)piperidin-4-one as an inhibitor of the enzyme acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. The compound demonstrated a high degree of selectivity for the enzyme, suggesting its potential as a lead compound for the development of cognitive-enhancing agents. The study also emphasized the importance of the Piperidin-4-one ring in maintaining the compound's structural integrity, which is critical for its biological activity.
Another area of interest is the use of 1-(Thiophene-2-sulfonyl)piperidin-4-one in the treatment of inflammatory diseases. Research published in Journal of Inflammation Research in 2022 demonstrated its anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response. The compound's ability to modulate this pathway was attributed to the synergistic interaction between the Thiophene-2-sulfonyl group and the Piperidin-4-one ring, which together create a molecular framework capable of disrupting inflammatory signaling cascades. This finding has significant implications for the development of drugs targeting chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
From a mechanistic standpoint, the interaction of 1-(Thiophene-2-sulfonyl)piperidin-4-one with its biological targets is complex and multifaceted. The Thiophene-2-sulfonyl group is believed to form hydrogen bonds with specific residues in the target protein, while the Piperidin-4-one ring engages in hydrophobic interactions. This dual mode of interaction enhances the compound's binding affinity and selectivity, making it a valuable tool in the design of high-affinity ligands. The ability to fine-tune these interactions through structural modifications has been a key focus of recent research efforts aimed at optimizing the compound's therapeutic potential.
Looking ahead, the continued exploration of 1-(Thiophene-2-sulfonyl)piperidin-4-one holds promise for the development of novel therapeutics across multiple disease indications. Its structural versatility, combined with the functional properties of the Thiophene-2-sulfonyl and Piperidin-4-one moieties, positions it as a promising scaffold for drug discovery. As research in this area progresses, the compound is likely to play an increasingly important role in the development of targeted therapies with improved efficacy and safety profiles.
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